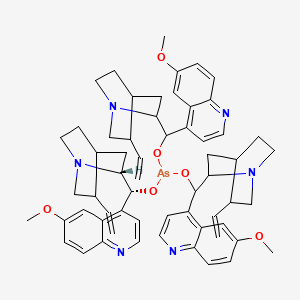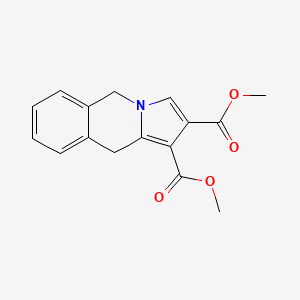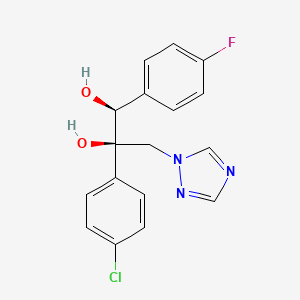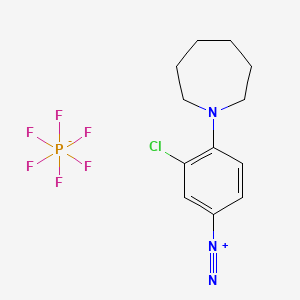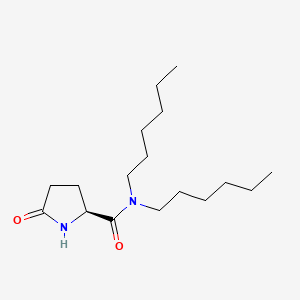
N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide is an organic compound with the molecular formula C14H11Cl2NO2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a phenylacetamide structure substituted with dichlorophenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide typically involves the reaction of 4-(2,4-dichlorophenoxy)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process . The general reaction scheme is as follows:
4-(2,4-Dichlorophenoxy)aniline+Acetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include N-oxides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its antiproliferative and antimigratory properties against various cancer cell lines.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as c-Met kinase. The compound binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and migration . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide
- N-(1-(4-Bromophenyl)ethyl)-2-(substituted phenoxy)acetamide
Uniqueness
N-(4-(2,4-Dichlorophenoxy)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenoxy groups enhance its reactivity and potential as a therapeutic agent compared to other similar compounds .
Properties
CAS No. |
56120-26-4 |
|---|---|
Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9(18)17-11-3-5-12(6-4-11)19-14-7-2-10(15)8-13(14)16/h2-8H,1H3,(H,17,18) |
InChI Key |
DKGLREXAQONRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
